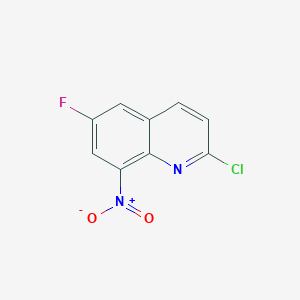

2-Chloro-6-fluoro-8-nitroquinoline

Descripción general

Descripción

2-Chloro-6-fluoro-8-nitroquinoline is a chemical compound with the molecular formula C9H4ClFN2O2 . It is a type of quinoline, a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

The synthesis of fluorinated quinolines like this compound involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Nucleophilic displacement of chlorine atoms with the fluoride ion is one of the most common methods to obtain fluorinated quinolines from their chloro analogues .Molecular Structure Analysis

The molecular structure of this compound is based on the quinoline skeleton, which is the first representative of the family of benzazines bearing one nitrogen atom . The quinoline ring system is widespread in nature .Chemical Reactions Analysis

Fluorinated quinolines, including this compound, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis

The molecular weight of this compound is 226.59 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación

Antibacterial Properties

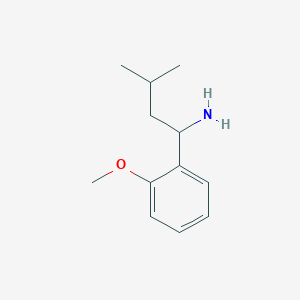

New 8-nitrofluoroquinolone derivatives, including those related to 2-chloro-6-fluoro-8-nitroquinoline, have been synthesized and evaluated for their antibacterial properties. These compounds demonstrated interesting activity against gram-positive and gram-negative bacterial strains. The introduction of different substituents, such as primary amine appendages, has shown to influence their antibacterial efficacy, with certain derivatives showing good activity against S. aureus (Al-Hiari et al., 2007) [https://consensus.app/papers/synthesis-properties-8nitrofluoroquinolone-alhiari/0ccb941f465055a5a5688f6d7bdb43cb/?utm_source=chatgpt].

Anticancer Activity

Quinoline derivatives have also been explored for their potential as anticancer agents. Tetracyclic fluoroquinolones synthesized from 7-chloro-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate have shown promising in vitro antimicrobial and antiproliferative activity. Some compounds displayed growth inhibition against breast tumor and non-small cell lung cancer cells without cytotoxicity towards normal human-derm fibroblasts (Al-Trawneh et al., 2010) [https://consensus.app/papers/synthesis-evaluation-fluoroquinolones-anticancer-altrawneh/b2e4d66d4c81560c9b0c2272657d0ee5/?utm_source=chatgpt].

Material Science Applications

In material science, the crystal structures of quinoline derivatives have been investigated to understand their molecular interactions and potential applications. For instance, the hydrogen-bonded co-crystals of certain nitrobenzoic acid with quinoline derivatives have been analyzed, highlighting their structural properties (Gotoh & Ishida, 2019) [https://consensus.app/papers/structures-3chloro2nitrobenzoic-quinoline-derivatives-gotoh/c0458e2c4c055348b388ee81b617c1b2/?utm_source=chatgpt].

Mecanismo De Acción

are a class of organic compounds with a heterocyclic aromatic ring structure. They are widespread in nature and have been used traditionally in various medicinal applications . For example, quinine, a quinoline alkaloid, has long been used as an antimalarial drug . Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .

The introduction of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the compounds and provide some unique properties . Fluorinated quinolines have been used as a basic structure for the development of synthetic antimalarial drugs .

The synthesis of fluorinated quinolines often involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .

Direcciones Futuras

Fluorinated quinolines, including 2-Chloro-6-fluoro-8-nitroquinoline, have found applications in various fields such as medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

2-chloro-6-fluoro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-8-2-1-5-3-6(11)4-7(13(14)15)9(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFXHLZULBLODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

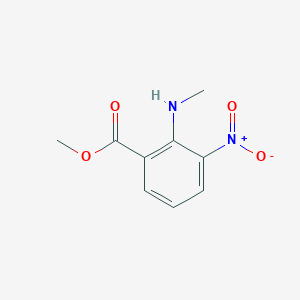

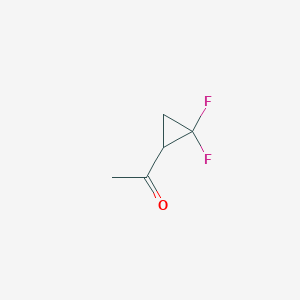

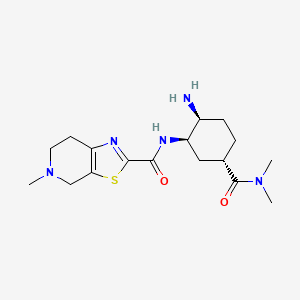

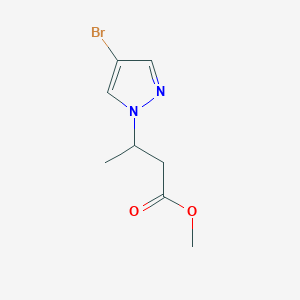

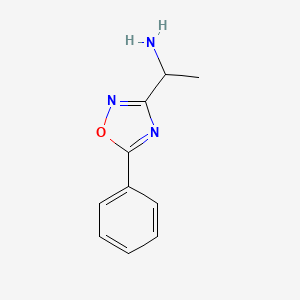

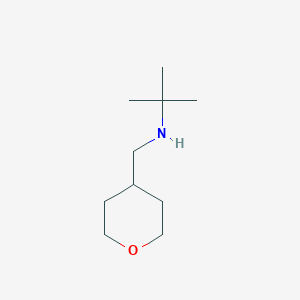

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)

![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)